![molecular formula C25H31N3O B5648060 9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which include compounds similar to 9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of related diazaspiro[5.5]undecane derivatives has been elucidated using techniques like single crystal X-ray diffraction. These compounds often show interesting supramolecular arrangements due to hydrogen bonding and other intermolecular interactions (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of 1,7-diazaspiro[5.5]undecane derivatives, akin to the compound , allows for a variety of chemical reactions, including reactions with electrophiles to give either spirocyclic adducts or tetrahydropyridine derivatives. These reactions highlight the versatility of diazaspiro[5.5]undecane compounds in synthetic chemistry (Cordes et al., 2013).
Physical Properties Analysis
The synthesis and characterization of diazaspiro[5.5]undecane derivatives reveal that these compounds often prefer a chair conformation for the cyclohexanone unit, indicating their stable nature. Intermolecular hydrogen bonding and π-π stacking interactions are crucial for their crystal packing (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are structurally related to the compound of interest, demonstrate significant activity in their respective applications. These properties are influenced by substitutions at various positions on the spirocyclic ring, highlighting the impact of structural modifications on the activity and specificity of these compounds (Clark et al., 1983).
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-27-17-22(19-6-3-2-4-7-19)15-25(18-27)10-12-28(13-11-25)24(29)21-14-20-8-5-9-23(20)26-16-21/h2-4,6-7,14,16,22H,5,8-13,15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYJYGNTGPWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC4=C(CCC4)N=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane |
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